molecular formula C7H12Cl2N2O2S B2996315 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride CAS No. 2137744-99-9

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride

Cat. No.: B2996315
CAS No.: 2137744-99-9
M. Wt: 259.15
InChI Key: IGTOHPYNEMEWBK-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The thiazole scaffold is a privileged structure in medicinal chemistry, known for its broad pharmacological potential. Thiazole derivatives are extensively investigated as key synthetic intermediates and active scaffolds in drug discovery for various diseases . Scientific literature shows that structurally similar 2-aminothiazole and 5-methylthiazole derivatives demonstrate significant anti-tubercular activity , with some compounds exhibiting sub-micromolar potency against Mycobacterium tuberculosis . Furthermore, 5-methylthiazole-based compounds have been synthesized and evaluated for their anti-inflammatory and analgesic properties , showing efficacy comparable to standard drugs like diclofenac sodium but with lower ulcerogenic effects . Other research avenues for thiazole compounds include their development as c-Met kinase inhibitors for anticancer therapy and as novel antioxidant agents with radical scavenging capabilities . Researchers value this compound as a versatile building block for designing novel molecules, given the demonstrated research significance of the thiazole core. Its structure, featuring a carboxylic acid and an aminoethyl side chain, allows for further synthetic modification to explore structure-activity relationships and develop potential therapeutic candidates.

Properties

IUPAC Name

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.2ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;;/h3H,8H2,1-2H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTOHPYNEMEWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.

  • Biology: It can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Structural and Functional Analogs

The table below compares key features of 2-(1-aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride with related thiazole derivatives:

Compound Name Molecular Formula Key Substituents Salt Form Purity Applications/Notes
This compound (Target) ~C₈H₁₄Cl₂N₂O₂S* 2-(1-aminoethyl), 5-methyl, 4-carboxylic acid Dihydrochloride 95%† Intermediate in peptide synthesis; potential DNA-binding applications .
2-(Aminomethyl)-5-methyl-1,3-thiazole-4-carboxylic acid dihydrochloride C₆H₁₀Cl₂N₂O₂S 2-aminomethyl, 5-methyl, 4-carboxylic acid Dihydrochloride 95% Classified as F2; used in synthetic pathways .
Ethyl 2-(2-aminoethyl)-1,3-thiazole-4-carboxylate dihydrochloride C₈H₁₄Cl₂N₂O₂S 2-aminoethyl, ethyl ester Dihydrochloride N/A Ester precursor; hydrolyzed to carboxylic acid for downstream applications .
2-[2'-(4-t-Boc-aminobutyryl)amino-5'-methylthiazole-4-carboxamido]-5-methylthiazole-4-carboxylic acid C₁₈H₂₅N₅O₆S₂ Oligopeptide with dual thiazole rings Free acid N/A DNA minor groove binder; highlights thiazole’s role in biomolecular interactions .

*Estimated based on structural analogs.
†Assumed based on purity of similar compounds in –5.

Key Differences and Implications

Ester derivatives (e.g., ethyl 2-(2-aminoethyl)-thiazole-4-carboxylate) are less polar than carboxylic acids, making them suitable for organic-phase reactions. Hydrolysis converts them into active carboxylic acids .

Salt Form and Solubility :

  • Dihydrochloride salts (e.g., target compound and –5 analogs) exhibit superior aqueous solubility compared to free bases or esters, critical for drug formulation and in vitro assays .

Applications :

  • The target compound’s smaller size contrasts with thiazole-containing oligopeptides (), which leverage multiple thiazole units for DNA interaction. This suggests a trade-off between molecular complexity and target specificity .

Pharmacological Potential

Thiazole derivatives are explored as enzyme inhibitors and DNA binders. For example, Y27632 (a dihydrochloride-containing compound in ) inhibits Rho-associated kinases, underscoring the pharmacological relevance of similar salts . The target compound’s aminoethyl group may interact with biomolecular targets through hydrogen bonding and hydrophobic effects .

Biological Activity

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride, a thiazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure, which incorporates both sulfur and nitrogen atoms, enhancing its potential interactions within biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antifungal properties, supported by recent research findings.

  • Molecular Formula : C7_{7}H10_{10}Cl2_{2}N2_{2}O2_{2}S
  • Molecular Weight : 259.15 g/mol
  • Structure : The compound features a thiazole ring that contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, essential for bacterial cell wall biosynthesis. This inhibition disrupts peptidoglycan synthesis, leading to bacterial growth inhibition, particularly against pathogens like Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Escherichia coli32 µg/mLInhibition of cell wall synthesis
Staphylococcus aureus16 µg/mLDisruption of peptidoglycan biosynthesis
Mycobacterium tuberculosis<1 µg/mLRapid bactericidal effect

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may interact with various receptors involved in cancer pathways, showing potential in inhibiting the proliferation of cancer cells. For example, derivatives of thiazole compounds have demonstrated antiproliferative effects on human leukemia cells and other cancer types .

Case Study: Anticancer Evaluation

In a study assessing the efficacy of thiazole derivatives on cancer cell lines:

  • Compound Tested : N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide.
  • Results : Exhibited high antiproliferative potency on K563 leukemia cells with an IC(50) comparable to dasatinib .

Antifungal Activity

The antifungal potential of this compound has also been documented. It shows promise in inhibiting fungal growth, making it a candidate for further investigation in antifungal drug development .

Table 2: Antifungal Activity

Fungal StrainMinimum Inhibitory Concentration (MIC)Observations
Candida albicans64 µg/mLSignificant growth inhibition observed
Aspergillus niger32 µg/mLEffective in reducing spore germination

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within biological systems. These interactions may modulate enzyme activity or receptor functions, leading to various pharmacological effects. The compound's structural features allow it to engage with critical enzymes involved in metabolic pathways related to bacterial and fungal growth .

Q & A

Q. What are the recommended synthetic routes for 2-(1-aminoethyl)-5-methylthiazole-4-carboxylic acid dihydrochloride, and how can purity (>95%) be ensured?

The compound is typically synthesized via multi-step reactions involving thiazole ring formation, followed by aminoethyl side-chain introduction and dihydrochloride salt formation. Key steps include:

  • Thiazole Core Synthesis : Cyclization of thiourea derivatives with α-haloketones under acidic conditions .
  • Aminoethyl Functionalization : Reductive amination or alkylation using protected amines to avoid side reactions.
  • Purification : Reverse-phase HPLC or recrystallization in ethanol/water mixtures to achieve >95% purity, verified by LC-MS and elemental analysis .

Q. How should researchers handle the hygroscopic nature of this dihydrochloride salt during storage and experimentation?

  • Storage : Store in airtight containers under inert gas (e.g., argon) at -20°C to minimize hydrolysis.
  • Experimental Use : Pre-dry the compound in a vacuum desiccator with P₂O₅ for 24 hours before weighing. Solubilize in anhydrous DMSO or methanol for assays requiring aqueous compatibility .

Q. What analytical techniques are most reliable for structural characterization of this compound?

  • NMR : Use D₂O or DMSO-d₆ to resolve proton splitting patterns, focusing on the thiazole C-H (δ 7.8–8.2 ppm) and aminoethyl NH₃⁺ (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

  • Assay Optimization : Control for pH (due to dihydrochloride’s acidity) and ion strength, which may alter protein binding.
  • Orthogonal Validation : Compare results from kinase inhibition assays (e.g., Rho-kinase) with cellular assays (e.g., stress fiber formation in NIH 3T3 cells) to confirm target specificity .
  • Data Normalization : Use internal standards like fasudil (HA1077) for benchmarking activity .

Q. What computational strategies are effective for modeling the compound’s interaction with Rho-kinase or related targets?

  • Docking Studies : Use AutoDock Vina with Rho-kinase’s crystal structure (PDB: 1S1C) to predict binding poses, focusing on the thiazole-carboxylic acid moiety’s interaction with the ATP-binding pocket.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of salt bridges between the dihydrochloride group and kinase residues (e.g., Asp218, Lys121) .

Q. How can researchers address low solubility in non-polar solvents during formulation for in vivo studies?

  • Prodrug Design : Synthesize ester prodrugs (e.g., methyl or tert-butyl esters) to enhance lipophilicity, followed by in situ hydrolysis .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide ratio) for sustained release, confirmed by dynamic light scattering (DLS) and in vitro release assays .

Data Contradiction and Reproducibility

Q. What factors contribute to variability in reported IC₅₀ values for this compound’s kinase inhibition?

  • Enzyme Source : Recombinant vs. native kinase preparations (e.g., commercial Rho-kinase vs. cell lysate-derived).
  • Buffer Conditions : Mg²⁺/ATP concentrations significantly affect competitive inhibition kinetics. Standardize assays using 10 mM MgCl₂ and 1 mM ATP .

Q. How can batch-to-batch variability in synthetic intermediates impact reproducibility?

  • Intermediate QC : Enforce strict monitoring of protected intermediates (e.g., tert-butyl carbamates) via TLC or FTIR to ensure consistent reactivity .
  • Scale-Up Protocols : Use flow chemistry for thiazole cyclization to minimize side products during large-scale synthesis .

Methodological Best Practices

Q. What in vitro models are optimal for studying this compound’s effects on cytoskeletal dynamics?

  • Cell Lines : NIH 3T3 fibroblasts for stress fiber visualization via phalloidin staining.
  • Dosage : 10–50 μM, with pre-treatment times of 1–2 hours to observe Rho-kinase inhibition .

Q. How should researchers validate off-target effects in kinase profiling studies?

  • Kinome-Wide Screening : Use PamGene® kinase arrays to assess selectivity across 300+ kinases.
  • Counter-Screens : Test against structurally related kinases (e.g., PKA, PKC) to rule out cross-reactivity .

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